molecular formula C6H5NO3 B1666305 3-Nitrophenol CAS No. 554-84-7

3-Nitrophenol

Cat. No. B1666305
CAS RN: 554-84-7
M. Wt: 139.11 g/mol
InChI Key: RTZZCYNQPHTPPL-UHFFFAOYSA-N
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Description

3-Nitrophenol is a nitroaromatic compound. It is one of the isomers of mononitrophenol and is mainly used as an intermediate to prepare dyes, pigments, lumber preservatives, photographic chemicals, and pesticides . It is a light-yellow, crystalline material .


Synthesis Analysis

3-Nitrophenol can be prepared from 3-nitroaniline, via a diazotization reaction . A study also mentions the use of a charge transfer supramolecular-mediated hollow fiber liquid-phase microextraction (CTSM-HF-LPME) combined with high-performance liquid chromatography-ultraviolet detector (HPLC–UV) method for the extraction and enrichment of three nitrophenol isomers .


Molecular Structure Analysis

The molecular formula of 3-Nitrophenol is C6H5NO3. It has an average mass of 139.109 Da and a mono-isotopic mass of 139.026947 Da .


Chemical Reactions Analysis

3-Nitrophenol forms charge-transfer supramolecules with electron-rich hollow fibers, which promotes the transport of 3-Nitrophenol in the three-phase extraction system . When heated to decomposition, it emits toxic fumes of oxides of nitrogen .


Physical And Chemical Properties Analysis

3-Nitrophenol is a light-yellow, crystalline material . It has a density of 1.4±0.1 g/cm3, a boiling point of 277.6±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Chemo-sensors Development

3-Nitrophenol has been studied in the context of developing chemical sensors. In particular, research on semiconductor doped nanostructure materials, which include 3-nitrophenol, has shown potential applications in areas like magnetic materials, bio- and chemi-sensors, and photo-catalysts. These sensors display high sensitivity and reproducibility, making them suitable for detecting hazardous chemicals in various fields such as environmental monitoring and healthcare (Rahman et al., 2013).

Catalysis and Pollution Control

Research has also focused on the application of 3-nitrophenol in catalysis and pollution control. Studies have demonstrated the use of silver anchored N-doped yolk-shell carbon spheres for the catalytic reduction of 4-nitrophenol, which is closely related to 3-nitrophenol. These materials exhibit excellent catalytic activity, suggesting potential industrial applications for environmental pollution remediation (Liu et al., 2019).

Environmental Implications

3-Nitrophenol has significant environmental implications. It's involved in various atmospheric processes, including nitration reactions that occur both in the gas and liquid phases. Understanding these processes is crucial for assessing the environmental impact of nitrophenols, which are often byproducts of industrial activities (Harrison et al., 2005).

Biodegradation

The biodegradation of 3-nitrophenol is another area of research. Studies on microorganisms capable of degrading 3-nitrophenol are important for environmental bioremediation. For instance, Ralstonia sp. SJ98 has been shown to utilize 3-nitrophenol as a sole carbon and energy source, indicating potential applications in decontamination processes (Bhushan et al., 2000).

Isotopic Abundance Ratio Studies

The effect of biofield energy treatment on the isotopic abundance ratios in 3-nitrophenol derivatives has been examined. Such studies can reveal insights into the physicochemical properties of 3-nitrophenol and its derivatives, which may have implications for their use in pharmaceutical and chemical industries (Trivedi et al., 2016).

Safety And Hazards

3-Nitrophenol is toxic and an irritant. It is harmful if swallowed and moderately toxic by skin contact. It is also a skin and severe eye irritant . When heated to decomposition, it emits toxic fumes of oxides of nitrogen .

Future Directions

While specific future directions for 3-Nitrophenol are not mentioned in the retrieved papers, the development of green methodologies for the synthesis and extraction of nitrophenols is a compelling discipline for synthetic organic chemists .

properties

IUPAC Name

3-nitrophenol
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InChI

InChI=1S/C6H5NO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H
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InChI Key

RTZZCYNQPHTPPL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)O)[N+](=O)[O-]
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Molecular Formula

C6H5NO3
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DSSTOX Substance ID

DTXSID2025765
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Molecular Weight

139.11 g/mol
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Physical Description

M-nitrophenol is a colorless to pale yellow crystalline solid. Sinks in and mixes with water. (USCG, 1999), Yellow solid; [Hawley] Yellow powder; [MSDSonline]
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Boiling Point

381 °F at 70 mmHg (NTP, 1992), BP: 194 °C at 70 mm Hg
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in hot and dilute acids, in caustic solutions; insoluble in petroleum ether, 169.35 g/100 g in acetone at 0.2 °C; 1305.9 g/100 g in acetone at 84 °C; 116.9 g/100 g in alcohol at 1 °C; 1105.25 g/100 g in alcohol at 85 °C; 105.9 g/100 g in ether at 0.2 °C; 1065.8 g/100 g in acetone at 83 °C, Very soluble in ethanol, ether, and acetone, In water, 133,000 mg/L at 90 °C, In water, 13,550 mg/L at 25 °C
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Density

1.485 at 68 °F 1.2797 at 100 °C (Liquid) (USCG, 1999) - Denser than water; will sink, 1.485 at 20 °C/4 °C; 1.2797 at 100 °C/4 °C
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Vapor Pressure

70 mmHg at 381 °F (NTP, 1992), 0.1 [mmHg], 1.5X10-4 mm Hg at 25 °C /extrapolated from 0.09 mm Hg at 84 °C, 0.26 mm Hg at 96.1 °C/
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Mechanism of Action

Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol.
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Product Name

3-Nitrophenol

Color/Form

Monoclinic prisms from ether and dilute hydrochloric acid, Colorless to yellow crystals

CAS RN

554-84-7
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Melting Point

205 to 208 °F (NTP, 1992), 96.8 °C
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Synthesis routes and methods

Procedure details

Following general mode A, 1-bromo-3-nitrobenzene (202 mg, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of a red solid with a yield of 78% (eluent: ethyl acetate/heptane 20:80).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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